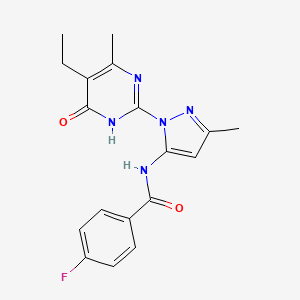
(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrazole, which is a basic aromatic ring and a component of various pharmaceuticals . Pyrazoles are often used in the synthesis of various pharmaceutical and biologically active compounds .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives generally consists of a five-membered ring with two nitrogen atoms. The bromo and methyl groups in “(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride” suggest that it has additional complexity .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in a variety of chemical reactions. For instance, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 4-Bromopyrazole, the boiling point is 250-260 °C and the melting point is 93-96 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The compound plays a crucial role in the synthesis of heterocyclic compounds. A notable application is in the one-pot acid-promoted synthesis of 6-aminopyrazolo[3,4-d]pyrimidines from 1H-pyrazol-5-yl-N,N-dimethylformamidines or 5-amino-1H-pyrazole-4-carbaldehydes with cyanamide, where methanesulfonyl chloride serves as the best solvent. This method involves multiple steps like deprotection, imination, key acid-promoted heterocyclization, and aromatization. The process also confirmed the formation of N-[(5-amino-1,3-diaryl-1H-pyrazol-4-yl)methylene]cyanamide as the intermediate (Tseng, Tsai, Li, & Wong, 2019).
Coupling and Cyclization Reactions
The compound is utilized in coupling reactions and cyclization to produce new derivatives. For example, coupling 3-alkyl-4-aryl-1H-pyrazole-5-diazonium chlorides with methylene-active methyl phenacyl sulfones led to new pyrazolo[5,1-c][1,2,4]triazine derivatives through cyclization of intermediate compounds. The reactivity of the methanesulfonyl group in these reactions towards nucleophiles has also been a subject of study (Ledenyova, Kartavtsev, Shikhaliev, & Egorova, 2016).
Catalytic Efficiency in Synthesis Processes
The compound's derivatives have been shown to have high catalytic activity. For instance, ionic liquids derived from 3,5-dimethyl-1H-pyrazole and consisting of chloride and trichlorostannate anions showed high catalytic efficiency in the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones under solvent-free conditions. The efficiency of these derivatives was notable in producing high yields of the desired products in a short reaction time, and they could be reused multiple times without significant loss in catalytic activity (Vafaee, Davoodnia, Nakhaei, Yadegarian, & Nejatianfar, 2021).
Safety and Hazards
Safety information for 4-Bromopyrazole, a similar compound, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
(4-bromo-2,5-dimethylpyrazol-3-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrClN2O2S/c1-4-6(7)5(10(2)9-4)3-13(8,11)12/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFLYRYUQPEODV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)CS(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2633048.png)

![1-(3-Cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2633051.png)
![5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B2633054.png)

![methyl 6-methyl-4-{3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2633056.png)
![N-[1-(prop-2-enoyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2633059.png)

![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2633063.png)

![5-{5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-2-furyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2633066.png)


